5,5'-Dibromo BAPTA AM

Descripción general

Descripción

5,5’-Dibromo BAPTA AM is a derivative of BAPTA, a well-known calcium chelator. This compound is specifically designed to be membrane-permeable, allowing it to enter cells where it can effectively bind calcium ions. The addition of bromine atoms at the 5 and 5’ positions enhances its properties, making it a valuable tool in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo BAPTA AM typically involves the bromination of BAPTA followed by esterification to form the acetoxymethyl (AM) ester. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is monitored to ensure complete bromination at the 5 and 5’ positions.

The esterification step involves reacting the brominated BAPTA with acetoxymethyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of 5,5’-Dibromo BAPTA AM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality. The final product is usually purified by recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Hydrolysis of Acetoxymethyl (AM) Esters

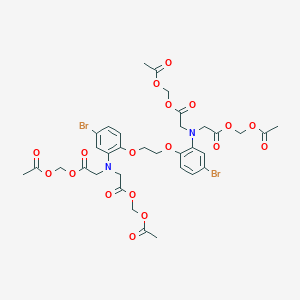

The primary chemical reaction involves intracellular hydrolysis of the AM ester groups by cytoplasmic esterases. This enzymatic cleavage converts the membrane-permeant 5,5'-Dibromo BAPTA AM into its active tetra-carboxylate form (5,5'-Dibromo BAPTA), enabling calcium chelation (Fig. 1) .

This hydrolysis is critical for its biological function, as the active form binds free Ca²⁺ with a dissociation constant (Kd) of ~1.6 µM .

Calcium Chelation Dynamics

The active metabolite 5,5'-Dibromo BAPTA interacts with calcium ions via its four carboxylate groups, forming a 1:1 complex. Key parameters include:

| Property | Value/Description |

|---|---|

| Kd for Ca²⁺ | 1.6 µM |

| Selectivity over Mg²⁺ | >100-fold |

| pH Sensitivity | Effective between pH 6.5–8.5 |

The bromine substitutions at the 5,5' positions enhance binding affinity compared to non-brominated BAPTA derivatives, making it suitable for buffering intermediate calcium concentrations .

Calcium Signaling Modulation

-

Synaptic Transmission : At 1–50 µM, this compound reduces excitatory postsynaptic potentials (EPSPs) in hippocampal neurons by sequestering presynaptic Ca²⁺ .

-

Cytoskeletal Effects : At ≥10 µM, it induces cytoskeletal disassembly and mitochondrial redistribution in mammalian cells by disrupting Ca²⁺-dependent signaling .

Off-Target Interactions

-

Phospholipase C Inhibition : Competes with endogenous substrates in Drosophila photoreceptors (IC₅₀ ~1 mM) .

-

ATP Depletion : Reduces cellular ATP levels in rat parotid cells at 100 µM, likely due to metabolic stress from ester hydrolysis .

Comparative Analysis of BAPTA Derivatives

The table below contrasts this compound with other BAPTA analogs:

Calcium Shuttling in Astrocytes

-

Study Design : Mouse astrocytes loaded with 1.6 mM 5,5'-Dibromo BAPTA showed a 40% reduction in spontaneous Ca²⁺ events despite its high Kd, suggesting non-chelatory effects on Ca²⁺ signaling .

-

Mechanism : Proposed to involve direct inhibition of ion channels or secondary metabolic effects .

Neuroprotection in Ischemic Models

-

Outcome : At 50 µM, this compound protected neurons from excitotoxic injury without altering baseline Ca²⁺ levels, likely via spatial buffering .

Stability and Degradation

Aplicaciones Científicas De Investigación

5,5’-Dibromo BAPTA AM is widely used in scientific research due to its ability to chelate calcium ions. Some of its applications include:

Chemistry: Used as a calcium indicator in various analytical techniques.

Biology: Employed in studies of calcium signaling and homeostasis in cells.

Medicine: Investigated for its potential in neuroprotection and treatment of calcium-related disorders.

Industry: Utilized in the development of calcium-sensitive dyes and sensors.

Mecanismo De Acción

The mechanism of action of 5,5’-Dibromo BAPTA AM involves its ability to permeate cell membranes and subsequently hydrolyze to release the active BAPTA compound. Once inside the cell, BAPTA binds to calcium ions, reducing their intracellular concentration. This chelation process helps in studying calcium-dependent processes and can protect cells from calcium-induced damage.

Comparación Con Compuestos Similares

5,5’-Dibromo BAPTA AM is compared with other BAPTA derivatives such as:

5,5’-Difluoro BAPTA: Similar in function but with fluorine atoms instead of bromine.

5,5’-Dimethyl BAPTA: Contains methyl groups, offering different binding affinities.

5-Methyl-5’-nitro BAPTA: Has a nitro group, providing unique properties for specific applications.

The uniqueness of 5,5’-Dibromo BAPTA AM lies in its enhanced membrane permeability and specific binding properties due to the bromine atoms, making it particularly useful in cellular studies.

Actividad Biológica

5,5'-Dibromo BAPTA AM (DBBAPTA AM) is a membrane-permeable calcium chelator derived from BAPTA (bis-(o-aminophenoxy)ethane)-N,N,N',N'-tetraacetic acid). Its design allows it to effectively enter cells and bind calcium ions, making it a vital tool in various biological and medical research applications. This article explores the biological activity of DBBAPTA AM, including its mechanisms, applications, and comparative studies with other calcium chelators.

This compound features two bromine atoms at the 5 and 5' positions of the BAPTA structure, enhancing its chelation properties. The compound has a high affinity for calcium ions, with a dissociation constant (Kd) in the nanomolar range, typically around 100 nM.

Mechanism of Action:

- Cell Membrane Permeability: DBBAPTA AM can penetrate cell membranes due to its esterified form.

- Calcium Chelation: Once inside the cell, it hydrolyzes to release the active BAPTA compound, which then binds to free calcium ions, reducing their intracellular concentration. This process is crucial for studying calcium-dependent cellular processes such as neurotransmission and muscle contraction .

Biological Applications

DBBAPTA AM is widely utilized across various fields of research:

- Neuroprotection: Studies have shown that DBBAPTA AM protects neurons against excitotoxicity and ischemic injury by modulating intracellular calcium levels without significantly affecting overall calcium concentrations .

- Calcium Signaling Studies: It is employed in experiments to investigate calcium signaling pathways and homeostasis within cells. The ability to control free calcium concentrations allows researchers to explore the roles of calcium in cellular functions .

- Pharmacological Research: The compound has been investigated for its potential therapeutic applications in conditions related to calcium dysregulation .

Comparative Analysis with Other BAPTA Derivatives

DBBAPTA AM can be compared with other derivatives such as 5,5'-dimethyl BAPTA and 5,5'-difluoro BAPTA. The following table summarizes key differences:

| Compound Name | Kd (µM) | Unique Features |

|---|---|---|

| 5,5'-Dibromo BAPTA | 1.5 | Moderate affinity; effective in neuroprotection |

| 5,5'-Dimethyl BAPTA | 0.15 | High affinity; less membrane permeable |

| 5,5'-Difluoro BAPTA | 0.25 | Used primarily for optical imaging studies |

| BAPTA | 0.21 | Parent compound; less effective than brominated forms |

Insights:

- DBBAPTA AM's moderate affinity allows for more controlled studies of calcium dynamics compared to higher-affinity chelators that may overly suppress intracellular calcium levels .

Case Studies

-

Neuroprotection Against Excitotoxicity:

A study demonstrated that DBBAPTA AM effectively reduced neuronal death in models of excitotoxicity by maintaining intracellular calcium levels within physiological ranges while preventing excessive influx during excitotoxic events . -

Calcium Mobilization Studies:

Research involving pollen tube growth indicated that DBBAPTA AM could modulate extracellular calcium ion fluxes effectively, providing insights into how calcium signaling regulates growth processes in plants . -

Pharmacological Properties:

In vitro studies have shown that DBBAPTA AM can selectively influence cellular responses by altering calcium-mediated signaling pathways without interfering with other ionic pathways significantly .

Propiedades

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-bromophenoxy]ethoxy]-5-bromoanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38Br2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-11-25(35)5-7-29(27)47-9-10-48-30-8-6-26(36)12-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJNEJDFJNDXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)Br)OCCOC2=C(C=C(C=C2)Br)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38Br2N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376343 | |

| Record name | 5,5'-Dibromo BAPTA AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

922.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147504-95-8 | |

| Record name | 5,5'-Dibromo BAPTA AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.